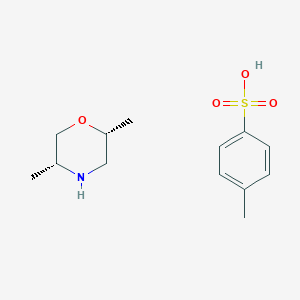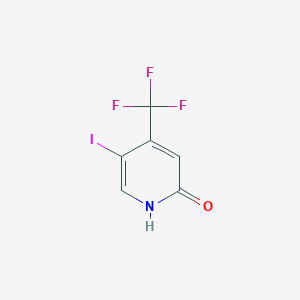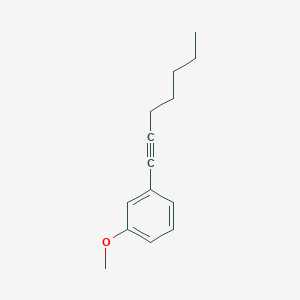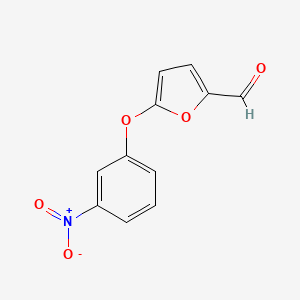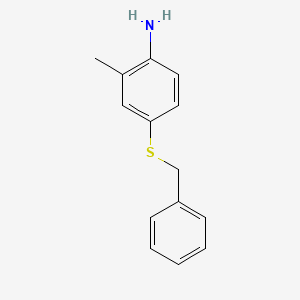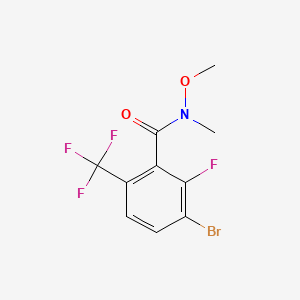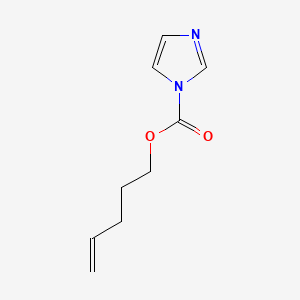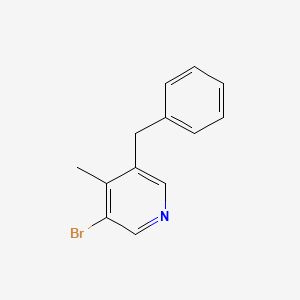
3-Benzyl-5-bromo-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-bromo-4-methylpyridine is an organic compound with the molecular formula C13H12BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a benzyl group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 4-position of the pyridine ring. The unique substitution pattern on the pyridine ring imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-bromo-4-methylpyridine can be achieved through various synthetic routes. One common method involves the bromination of 3-benzyl-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Another approach involves the Suzuki-Miyaura coupling reaction, where 3-bromo-4-methylpyridine is coupled with benzylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired product under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反応の分析
Types of Reactions
3-Benzyl-5-bromo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group at the 4-position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-benzyl-5-substituted-4-methylpyridine derivatives.
Oxidation: Formation of 3-benzyl-5-bromo-4-carboxypyridine or 3-benzyl-5-bromo-4-formylpyridine.
Reduction: Formation of 3-benzyl-4-methylpiperidine or debrominated derivatives.
科学的研究の応用
3-Benzyl-5-bromo-4-methylpyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 3-Benzyl-5-bromo-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the benzyl group can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
3-Benzyl-4-methylpyridine: Lacks the bromine atom at the 5-position, resulting in different reactivity and biological activity.
5-Bromo-4-methylpyridine:
3-Benzyl-5-chloro-4-methylpyridine:
Uniqueness
3-Benzyl-5-bromo-4-methylpyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyl group enhances its lipophilicity and potential interactions with biological targets .
特性
分子式 |
C13H12BrN |
|---|---|
分子量 |
262.14 g/mol |
IUPAC名 |
3-benzyl-5-bromo-4-methylpyridine |
InChI |
InChI=1S/C13H12BrN/c1-10-12(8-15-9-13(10)14)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
InChIキー |
NXKCLQHYIOBPFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1CC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



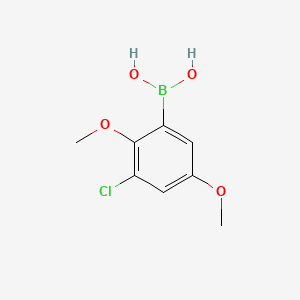
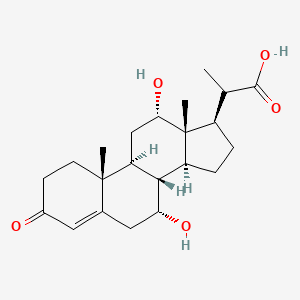
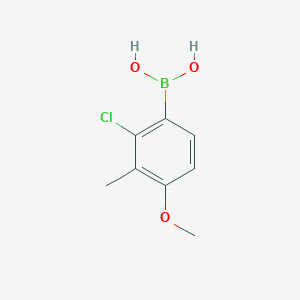
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
